A Comprehensive Technical Guide to the Mechanism of Action of (R)-MDL-100,907 (Volinanserin)
A Comprehensive Technical Guide to the Mechanism of Action of (R)-MDL-100,907 (Volinanserin)
For Researchers, Scientists, and Drug Development Professionals
(R)-MDL-100,907 , also known as Volinanserin or M100907, is a highly selective and potent ligand for the serotonin 5-HT2A receptor.[1] Its unique pharmacological profile has made it an invaluable tool in neuroscience research and a candidate for various therapeutic applications, including as a potential antipsychotic.[1][2] This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Primary Mechanism: Selective 5-HT2A Receptor Antagonism
The core mechanism of (R)-MDL-100,907 is its action as a potent and selective antagonist at the serotonin 5-HT2A receptor.[2] It exhibits sub-nanomolar affinity for this receptor, binding with high specificity.[2][3] This selectivity is crucial, as it distinguishes (R)-MDL-100,907 from many other psychoactive compounds that interact with a broader range of receptors. Studies have demonstrated that its affinity for the 5-HT2A receptor is significantly higher—often by more than 100-fold—compared to other serotonin receptor subtypes (like 5-HT2B and 5-HT2C), as well as dopamine, adrenergic, and sigma receptors.[2][4][5]
While primarily classified as a potent antagonist, some evidence suggests that (R)-MDL-100,907 may also act as an inverse agonist. An antagonist blocks the action of an agonist, while an inverse agonist can reduce the basal, constitutive activity of a receptor in the absence of an agonist.[6][7] This distinction is significant, as inverse agonism can lead to a more profound suppression of receptor signaling than simple antagonism.
Quantitative Pharmacological Profile
The selectivity of (R)-MDL-100,907 is best illustrated through its binding affinities (Ki) and dissociation constants (KD) at various neurotransmitter receptors. These values, determined through radioligand binding assays, quantify the concentration of the drug required to occupy 50% of the receptors.
| Receptor Target | Binding Affinity (KD or Ki) | Species / Tissue | Reference |
| 5-HT2A | 0.56 nM (KD) | Rat Cortical Homogenates | [3] |
| 5-HT2A | 0.14 - 0.19 nM (KD) | Human Brain | [8] |
| 5-HT2A | ~3 nM (Ki) | Recombinant h5-HT2A-CHO cells | [4] |
| 5-HT2C | >100-fold lower affinity than 5-HT2A | Recombinant | [2][4] |
| Dopamine D2 | >500-fold lower affinity than 5-HT2A | Rodent | [5] |
| Alpha-1 Adrenergic | >500-fold lower separation in vivo | Mouse | [2] |
Table 1: Binding affinity of (R)-MDL-100,907 for the primary 5-HT2A receptor and other off-target receptors. A lower value indicates higher affinity.
Modulation of Downstream Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[9] Agonist binding to the 5-HT2A receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
(R)-MDL-100,907, by acting as an antagonist, blocks the binding of endogenous serotonin or other agonists, thereby inhibiting this entire downstream signaling cascade.[2] This blockade prevents the generation of IP3 and DAG, leading to a stabilization of intracellular calcium levels and reduced PKC activation.
Systemic and Network-Level Effects
Beyond the cellular level, the antagonism of 5-HT2A receptors by (R)-MDL-100,907 has broader implications for neural circuits. For instance, 5-HT2A receptors are known to exert an inhibitory influence on dopamine release in the medial prefrontal cortex.[11] By blocking these receptors, (R)-MDL-100,907 can lead to an increase in dopamine efflux in this brain region, a mechanism hypothesized to contribute to the therapeutic effects of atypical antipsychotics.[11]
Furthermore, 5-HT2A receptors are involved in regulating glutamatergic transmission.[12] Blockade of these receptors by (R)-MDL-100,907 has been shown to decrease extracellular glutamate levels in the striatum, suggesting a potential therapeutic role in disorders characterized by glutamate dysregulation, such as Parkinson's disease.[12]
Key Experimental Protocols
The characterization of (R)-MDL-100,907's mechanism of action relies on several key experimental techniques.
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled compound, (R)-MDL-100,907, to displace a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907 itself) from the 5-HT2A receptor.[3][13]
Detailed Methodology:
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Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue homogenates (e.g., rat frontal cortex).[3][14]
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Incubation: A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-MDL-100,907).[4]
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Separation: The reaction is incubated to equilibrium (e.g., 15-20 minutes at 37°C).[3][15] Bound and free radioligand are then separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[13][15] The filters are pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[15]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[14]
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation.[2][9]
Detailed Methodology:
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Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., PC12 or NIH 3T3 cells) are cultured and incubated overnight with [3H]myo-inositol, which is incorporated into the cell membrane as [3H]phosphatidylinositols.[9][16]
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: To test for antagonist activity, cells are pre-treated with various concentrations of (R)-MDL-100,907, followed by stimulation with a fixed concentration of a 5-HT agonist (e.g., 10 µM 5-HT).[2][17]
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Extraction: The reaction is stopped (e.g., with perchloric acid), and the aqueous soluble inositol phosphates are extracted.
-
Separation and Quantification: The extracted [3H]inositol phosphates are separated from the free [3H]myo-inositol using anion exchange chromatography and quantified by liquid scintillation counting.[18]
-
Data Analysis: The ability of (R)-MDL-100,907 to inhibit the agonist-induced accumulation of IPs is measured to determine its functional potency (IC50).
Conclusion
(R)-MDL-100,907 (Volinanserin) operates through a primary mechanism of high-affinity, selective antagonism of the serotonin 5-HT2A receptor. This action effectively blocks the Gq/11-mediated phosphoinositide signaling cascade. Its remarkable selectivity, with over 100-fold greater affinity for the 5-HT2A receptor compared to numerous other targets, minimizes off-target effects. The functional consequence of this antagonism extends to the modulation of critical neurotransmitter systems, including dopamine and glutamate, in key brain circuits. This well-characterized and highly specific mechanism of action solidifies the role of (R)-MDL-100,907 as a quintessential tool for dissecting 5-HT2A receptor function and as a foundational compound for developing novel therapeutics.
References
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- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse agonist - Wikipedia [en.wikipedia.org]
- 8. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. innoprot.com [innoprot.com]
- 11. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
